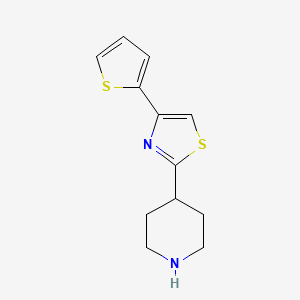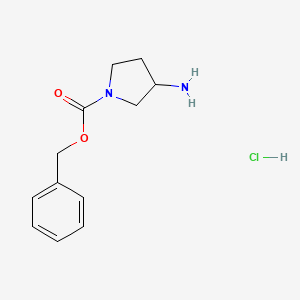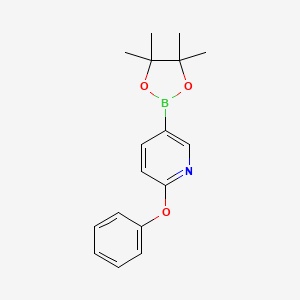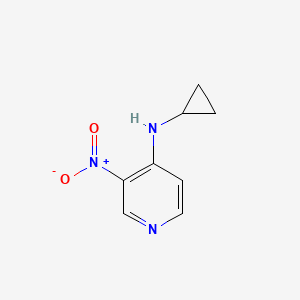
7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile
Übersicht
Beschreibung
7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile (M-CPHMC) is a quinoline-type compound that has been studied for its potential applications in scientific research. This molecule has been found to possess a variety of biochemical and physiological activities, which make it a promising candidate for a variety of lab experiments and research studies.
Wissenschaftliche Forschungsanwendungen
Antitumor Activities
A study conducted by Li (2015) synthesized a series of novel 4-aminoquinazoline derivatives, including compounds related to 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, and evaluated their antitumor activities. Preliminary bioassay tests showed that these derivatives exhibited significant activities against Bcap-37 cell proliferation, indicating potential for cancer treatment research (Li, 2015).
Synthetic Process Development
Mao et al. (2015) described an improved synthetic route for bosutinib, a tyrosine kinase inhibitor used in cancer treatment. This process includes a key step involving the intramolecular cyclization of a precursor to form the 3-cyano-4-hydroxyquinoline ring, which is closely related to 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile. This research contributes to the development of more efficient and scalable methods for synthesizing medically significant compounds (Mao et al., 2015).
Corrosion Inhibition
Erdoğan et al. (2017) conducted a computational study on the corrosion inhibition properties of novel quinoline derivatives, including structures similar to 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile. The study investigated these compounds' ability to inhibit iron corrosion, using quantum chemical calculations and molecular dynamics simulation approaches. This research highlights the potential application of these compounds in corrosion prevention, which is significant in industrial settings (Erdoğan et al., 2017).
Antimicrobial Evaluation
A 2015 study by Hagrs et al. synthesized new 6-methoxyquinoline-3-carbonitrile derivatives and evaluated their antimicrobial activity against various bacteria and fungi. This research suggests the potential of these compounds, including those structurally related to 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, in developing new antimicrobial agents (Hagrs et al., 2015).
Eigenschaften
IUPAC Name |
7-(3-chloropropoxy)-6-methoxy-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-19-12-5-10-11(6-13(12)20-4-2-3-15)17-8-9(7-16)14(10)18/h5-6,8H,2-4H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVSLUWYBFYQLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile in pharmaceutical chemistry?
A1: 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile serves as a crucial building block in the synthesis of Bosutinib []. Bosutinib is a tyrosine kinase inhibitor with therapeutic applications in treating chronic myeloid leukemia. The efficient synthesis of this intermediate is vital for producing Bosutinib.
Q2: Can you elaborate on the research related to the synthesis of 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile?
A2: Research has focused on developing new and improved methods for synthesizing this key intermediate. One study [] details a novel approach that aims to be more efficient and cost-effective compared to previous methods. This is particularly important for large-scale production of Bosutinib.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-(3-Chlorophenyl)oxan-4-yl]methanamine](/img/structure/B1358599.png)
![1-[5-(2-Chlorophenyl)-2-furyl]methanamine](/img/structure/B1358607.png)



![4,7-Dichlorobenzo[b]thiophene](/img/structure/B1358624.png)


![1-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1358629.png)

